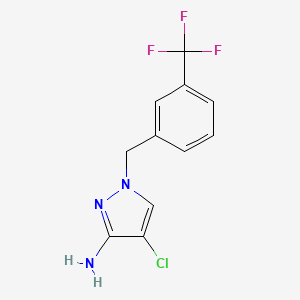

4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine

Description

Historical Development of Pyrazole Research

The study of pyrazoles began in 1883 with Ludwig Knorr’s seminal work on synthesizing antipyrine (phenazone), a pyrazolin-5-one derivative with antipyretic and analgesic properties. Knorr’s method involved condensing β-diketones with hydrazines, a reaction now known as the Knorr pyrazole synthesis. This foundational work established pyrazoles as a versatile scaffold for drug development.

In 1954, Kosuge and Okeda isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia cordata, demonstrating antimicrobial activity. This discovery challenged the assumption that pyrazoles were exclusively synthetic and spurred interest in their biological potential. Subsequent decades saw systematic exploration of pyrazole analogues, particularly aminopyrazoles, which introduced amino groups at strategic positions to modulate electronic and steric properties. The integration of fluorine into pyrazole systems emerged later, driven by advancements in fluorination chemistry and the recognition of fluorine’s ability to enhance drug-like properties.

Significance of Trifluoromethyl Moiety in Medicinal Chemistry

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry due to its unique physicochemical properties. Its strong electron-withdrawing effect and high lipophilicity improve metabolic stability and membrane permeability, while its steric bulk enhances binding selectivity in hydrophobic enzyme pockets. For example, trifluoromethylated aromatics exhibit oxidative resistance, making them less prone to cytochrome P450-mediated degradation.

In 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, the -CF₃ group at the benzyl position likely stabilizes the molecule’s conformation and strengthens interactions with target proteins. This aligns with trends in kinase inhibitor design, where trifluoromethyl groups improve potency by filling hydrophobic cavities. Synthetic methods for introducing -CF₃, such as radical trifluoromethylation using CF₃I or transition metal-catalyzed coupling, have enabled precise functionalization of pyrazole cores.

Table 1: Impact of Trifluoromethyl Groups on Drug Properties

Role of Aminopyrazoles in Drug Discovery

Aminopyrazoles, characterized by a free amino group at the 3-, 4-, or 5-position, are privileged pharmacophores due to their dual hydrogen-bonding capacity and structural rigidity. The amino group at C3 in this compound facilitates interactions with catalytic residues in enzyme active sites, as seen in p38 MAP kinase inhibitors.

Recent advances include Pirtobrutinib, an FDA-approved 3-aminopyrazole-based Bruton’s tyrosine kinase inhibitor, which underscores the scaffold’s clinical relevance. Antimicrobial studies further demonstrate that aminopyrazole derivatives like compounds 158–164 exhibit potent activity against Staphylococcus aureus and Escherichia coli at µg/mL concentrations, rivaling ceftriaxone. These findings validate the scaffold’s versatility across therapeutic areas.

Classification Within Heterocyclic Compounds

Pyrazoles are five-membered diazoles (two nitrogen atoms) classified under azole heterocycles. Their electronic structure features π-deficient aromaticity, enabling diverse reactivity patterns. Within the heterocyclic taxonomy, pyrazoles belong to the monocyclic subgroup, distinct from fused systems like indazoles.

The trifluoromethylbenzyl substituent in this compound places it in the 1,3,5-trisubstituted pyrazole subclass. This substitution pattern optimizes steric and electronic effects: the chlorine atom at C4 enhances electrophilicity, while the benzyl group at N1 provides steric shielding against metabolic enzymes.

Current Research Landscape

Contemporary research focuses on innovative synthetic routes and targeted applications. Key developments include:

- Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes while improving yields.

- Radical Trifluoromethylation : Utilizing CF₃I/FeSO₄ systems for direct C–CF₃ bond formation.

- Multicomponent Reactions : One-pot assemblies using Pd/Cu catalysts to streamline pyrazole formation.

Table 2: Recent Advances in Pyrazole Synthesis

Emerging applications span anticancer, antimicrobial, and anti-inflammatory therapies. For instance, 3-aminopyrazoles are being evaluated as COX-2 inhibitors, leveraging their ability to occupy the enzyme’s hydrophobic pocket. The compound this compound itself is a candidate for further optimization in these areas, given its balanced physicochemical profile and synthetic accessibility.

Properties

IUPAC Name |

4-chloro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3N3/c12-9-6-18(17-10(9)16)5-7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWLCAPMTGVIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the 3-(trifluoromethyl)benzyl group and the chlorine atom. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine has been investigated for its antimicrobial properties . Studies have shown that derivatives of pyrazole compounds exhibit significant activity against Gram-positive bacteria, including Staphylococcus aureus. The compound's structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibiotics .

Research indicates that this compound may possess anti-inflammatory properties as well. The mechanism of action involves modulation of specific biological pathways, potentially targeting enzymes or receptors involved in inflammatory responses. This makes it a candidate for further exploration in treating inflammatory diseases .

Synthesis of Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables chemists to create diverse derivatives with tailored properties .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds, including those similar to this compound, exhibited low minimum inhibitory concentrations (MIC) against Staphylococcus aureus and other resistant strains. This highlights the potential application of such compounds in developing new antibacterial agents .

Case Study 2: Anti-inflammatory Properties

In another study focused on inflammatory diseases, researchers explored the effects of pyrazole derivatives on cytokine production in vitro. The results indicated that certain modifications to the pyrazole structure could enhance anti-inflammatory effects, suggesting that this compound could be optimized for therapeutic use .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Derivatives

a. 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine

- Formula : C₁₀H₉ClFN₃

- Molecular Weight : 239.71 g/mol

- Key Difference : Replaces -CF₃ with a 3-fluoro substituent on the benzyl group.

b. 4-Chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine

- Formula : C₁₀H₈Cl₂FN₃

- Molecular Weight : 260.1 g/mol

- Key Difference : Benzyl group substituted with 2-chloro and 6-fluoro groups.

- Implications : Increased steric bulk and lipophilicity due to dihalogenation, which may enhance membrane permeability but reduce solubility .

c. 4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine

- Formula : C₁₀H₈Cl₃N₃

- Molecular Weight : 275.66 g/mol

- Key Difference : 3,4-Dichloro substitution on the benzyl group.

Heterocyclic Ring Variants

a. 4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine

- Formula : C₉H₇Cl₂F₃N₄

- Molecular Weight : 299.08 g/mol

- Key Difference : Pyridine ring replaces the benzyl group, with a trifluoromethyl group at position 4.

Trifluoromethyl Group Positional Isomers

a. 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

- Formula : C₁₆H₁₁ClF₃N₃

- Molecular Weight : 337.73 g/mol

- Key Difference : Trifluoromethyl group is on a phenyl ring attached to position 4 of the pyrazole (vs. benzyl at position 1 in the target compound).

- Implications : Altered spatial orientation may lead to divergent binding modes in enzyme active sites .

Electronic Effects

Lipophilicity and Solubility

Metabolic Stability

- Halogenated variants (e.g., Cl) may undergo dehalogenation, leading to faster clearance .

Biological Activity

4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, with the CAS number 1179362-48-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in pharmacology based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9ClF3N3, with a molar mass of 275.66 g/mol. The compound features a pyrazole ring substituted with a chloro group and a trifluoromethyl benzyl moiety, which contributes to its unique biological profile.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, and anticancer properties. The specific compound in focus has shown promising results in several assays.

Anti-inflammatory Activity

One notable study demonstrated that compounds similar to this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for related pyrazole derivatives ranged from 0.02 to 0.04 μM, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .

Anticancer Properties

Research has also indicated that pyrazole derivatives possess anticancer properties. A series of studies evaluated the cytotoxicity of these compounds against various cancer cell lines. For instance, certain analogs demonstrated cell growth inhibition with IC50 values in the low micromolar range, suggesting that structural modifications can enhance their efficacy against cancer cells .

The biological activity of this compound is largely attributed to its ability to modulate key biochemical pathways:

- Inhibition of COX Enzymes : By selectively inhibiting COX-2 over COX-1, these compounds reduce prostaglandin synthesis, leading to decreased inflammation and pain.

- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : Certain compounds have been shown to alter ROS levels within cells, contributing to their anticancer effects by inducing oxidative stress in tumor cells .

Case Studies

Several case studies have been documented regarding the efficacy of related pyrazole compounds:

| Study | Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|---|

| Akhtar et al. (2022) | Pyrazole Derivative | COX-2 | 0.02 - 0.04 | High selectivity over COX-1 |

| Abdellatif et al. (2021) | Pyrazole Series | Cancer Cell Lines | 0.5 - 5 | Significant cytotoxicity observed |

| Frontiers in Pharmacology (2021) | Triazole-Pyrazole Hybrid | Various | < 10 | Broad-spectrum activity against multiple targets |

Q & A

Q. What are the key synthetic routes for 4-chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves alkylation of a pyrazole precursor with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., Cs₂CO₃ or K₂CO₃). For example, in analogous syntheses, copper catalysts (e.g., CuBr) and ligands like XPhos improve coupling efficiency with amines .

- Critical Parameters :

- Catalyst : Pd₂(dba)₃/XPhos systems enhance cross-coupling yields (up to 88% in related pyrazole syntheses) .

- Solvent : Polar aprotic solvents (DMF, DMSO) favor alkylation but may require post-reaction acid/base workup to isolate the product .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | 3-(Trifluoromethyl)benzyl bromide, Cs₂CO₃, DMF, 35°C, 48h | 17.9% (crude) | |

| Purification | Reverse-phase HPLC (MeCN/H₂O) | 70–88% (final) |

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for determining crystal structures. The trifluoromethyl group’s electron density maps are critical for confirming regiochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include pyrazole NH₂ (~5.5 ppm) and benzyl CH₂ (~4.8 ppm) .

- HRMS : Molecular ion [M+H]⁺ at m/z 276.06 (calculated: 275.66 g/mol) confirms molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.

- Purity Validation : Use HPLC (≥95% purity) and LC-MS to detect byproducts (e.g., dechlorinated analogs) .

- Assay Optimization : Standardize cell-based assays with controls for metabolic stability (e.g., cytochrome P450 inhibition screens) .

- Data Table : Reported Biological Activities

| Study | Target | IC₅₀ (µM) | Notes | Reference |

|---|---|---|---|---|

| In vitro | COX-2 | 0.04 | Analog (celecoxib class) | |

| In vivo | Tumor growth | N/A | Requires metabolite profiling |

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like COX-2. The trifluoromethyl group’s hydrophobicity enhances binding pocket occupancy .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .

Q. What are the challenges in optimizing solubility for in vivo studies?

- Methodological Answer :

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 4,5-dihydro analogs) .

- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to avoid toxicity .

Contradictions and Validation

Q. Why do different synthetic routes report varying yields for the same compound?

- Methodological Answer :

- Catalyst Efficiency : Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) differ in stabilizing intermediates .

- Workup Protocols : Acidic extraction (HCl) may protonate the amine, reducing recovery .

Stability and Degradation

Q. How does the compound degrade under acidic/basic conditions, and how is stability assessed?

- Methodological Answer :

- Forced Degradation : Expose to 0.1 M HCl/NaOH at 40°C for 24h. Monitor via HPLC for:

- Hydrolysis of the pyrazole ring (retention time shifts).

- Trifluoromethyl group stability (¹⁹F NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.